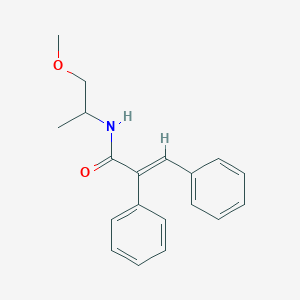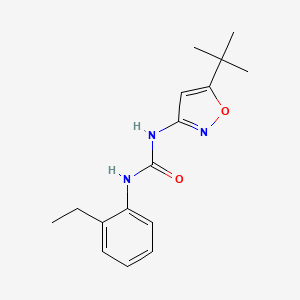
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide, also known as MMDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to interact with cellular pathways involved in cell proliferation and survival. N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has also been shown to modulate the activity of neurotransmitters in the brain, leading to altered behavior and cognition.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been shown to have both biochemical and physiological effects in various studies. In cancer cells, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been shown to alter behavior and cognition, leading to potential applications in the treatment of psychiatric disorders. N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has also been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has several advantages for lab experiments, including its ease of synthesis and availability of commercial sources. N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has also been shown to have high potency and selectivity for certain cellular pathways, making it a valuable tool for studying these pathways. However, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide also has limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and analysis.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide. In medicinal chemistry, further research is needed to optimize the structure of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide for increased potency and selectivity. In materials science, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide can be used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide can be used to develop new organic semiconductors with improved performance. Additionally, further research is needed to understand the mechanism of action of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide and its potential applications in the treatment of various diseases.
In conclusion, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide and its applications in various fields.
Synthesemethoden
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide can be synthesized through a multistep process involving the reaction of 2,3-diphenylacrylic acid with isobutyric anhydride in the presence of a catalyst. The resulting product can then be purified through recrystallization or chromatography. The synthesis of N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide requires expertise in organic chemistry and careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In materials science, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been used as a precursor for the synthesis of novel polymers with unique properties. In organic electronics, N-(2-methoxy-1-methylethyl)-2,3-diphenylacrylamide has been used as a building block for the synthesis of organic semiconductors with high electron mobility.
Eigenschaften
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(14-22-2)20-19(21)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNOZAVSQGRWSJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)

methanol](/img/structure/B5482544.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
![3-amino-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5482565.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)

![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)